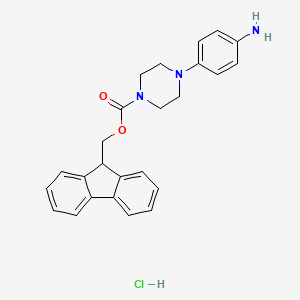

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride

CAS No.:

Cat. No.: VC13761092

Molecular Formula: C25H26ClN3O2

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26ClN3O2 |

|---|---|

| Molecular Weight | 435.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C25H25N3O2.ClH/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24;/h1-12,24H,13-17,26H2;1H |

| Standard InChI Key | HKTSQHNDKZTRST-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |

Introduction

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a chemical compound with the molecular formula C25H26ClN3O2 and a CAS number of 2453325-09-0. It is a derivative of piperazine, a heterocyclic amine, which is often used in pharmaceutical and chemical synthesis due to its versatility in forming various derivatives with different functional groups.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a piperazine derivative with an Fmoc-protecting group and a 4-amino-phenyl group. The Fmoc group is widely used in solid-phase peptide synthesis due to its ease of removal under mild conditions.

While specific applications of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride are not extensively documented, piperazine derivatives are generally used in pharmaceutical research for their potential biological activities, including antimalarial, anticancer, and neurological effects. The presence of the Fmoc group suggests its utility in peptide chemistry, potentially as a building block for more complex molecules.

Availability and Handling

This compound is commercially available from several suppliers, including J&W Pharmlab and Sigma-Aldrich, with options for purchasing in various quantities . Handling and storage should follow standard protocols for chemical compounds, with attention to its hydrochloride form which may require specific conditions to maintain stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume